molecular formula C20H20N2O3S2 B10871126 [(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid

[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid

Cat. No.: B10871126
M. Wt: 400.5 g/mol
InChI Key: HUWPFIVTOQXZNA-UHFFFAOYSA-N
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Description

2-[(3-BENZYL-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes a benzyl group, a thieno[2,3-d]pyrimidine core, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BENZYL-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzyl group and the acetic acid moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(3-BENZYL-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(3-BENZYL-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(3-BENZYL-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and benzyl-substituted heterocycles. These compounds may share some structural features and biological activities but can differ in their specific properties and applications.

Uniqueness

2-[(3-BENZYL-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETIC ACID is unique due to its specific combination of structural elements, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4-benzyl-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetic acid

InChI

InChI=1S/C20H20N2O3S2/c23-16(24)12-26-20-21-18-17(14-9-5-2-6-10-15(14)27-18)19(25)22(20)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,23,24)

InChI Key

HUWPFIVTOQXZNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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